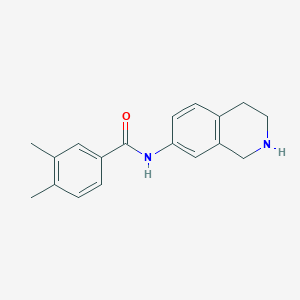
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide, also known as THIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. THIQ is a member of the tetrahydroisoquinoline family of compounds, which have been shown to have a range of biological activities including anti-inflammatory, neuroprotective, and anticancer properties.
作用机制
The exact mechanism of action of 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide is not fully understood, but it is believed to act by binding to specific receptors in the brain and modulating their activity. 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of a number of important physiological processes including movement, motivation, and reward.
Biochemical and Physiological Effects:
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and enhanced reward-seeking behavior. 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide has also been shown to have neuroprotective effects, and has been shown to protect against the toxic effects of a number of neurotoxins.
实验室实验的优点和局限性
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide has a number of advantages as a research tool. It is a highly specific compound that can be used to selectively modulate the activity of specific neurotransmitter receptors. It is also relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide in laboratory experiments. It has been shown to have a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the compound over extended periods of time. Additionally, 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide has been shown to have some potential toxic effects, particularly at higher doses.
未来方向
There are a number of potential future directions for research involving 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide. One area of interest is the development of new compounds that are based on the structure of 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide, but which have improved pharmacological properties. Another area of interest is the use of 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide as a research tool to study the role of specific neurotransmitter receptors in a range of physiological processes. Additionally, 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide may have potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease and addiction.
合成方法
The synthesis of 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide involves the reaction of 2-pyridinecarboxylic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting compound is then hydroxylated using a palladium-catalyzed reaction to produce the final product.
科学研究应用
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities including the ability to modulate the activity of a number of neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors.
属性
IUPAC Name |
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-13-2-1-6-17-14(13)15(20)18-12-4-3-10-5-7-16-9-11(10)8-12/h1-4,6,8,16,19H,5,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYUWMQYZJYFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)

